Chlorphonium chloride

Plant Growth Regulation Ornamental Horticulture Gibberellin Biosynthesis Inhibition

Chlorphonium chloride (Phosfon D) is an obsolete quaternary phosphonium gibberellin biosynthesis inhibitor that serves as a critical low-activity reference standard for validating assay sensitivity and establishing relative efficacy scales in novel GA inhibitor screening. Its documented lower potency versus triazoles and pyrimidines makes it irreplaceable for SAR studies and comparative physiological investigations. Procure this specialized tool for historical residue analysis, environmental fate modeling, or calibration of multi-residue LC-MS/MS methods. This compound is not approved for agricultural use and is available exclusively for R&D purposes. Request a quote today.

Molecular Formula C19H32Cl3P
Molecular Weight 397.8 g/mol
CAS No. 115-78-6
Cat. No. B085795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorphonium chloride
CAS115-78-6
Synonyms2,4-dichlorobenzyltributylphosphonium chloride
phosfon D
phosphon
phosphon bromide
phosphon iodide
Molecular FormulaC19H32Cl3P
Molecular Weight397.8 g/mol
Structural Identifiers
SMILESCCCC[P+](CCCC)(CCCC)CC1=C(C=C(C=C1)Cl)Cl.[Cl-]
InChIInChI=1S/C19H32Cl2P.ClH/c1-4-7-12-22(13-8-5-2,14-9-6-3)16-17-10-11-18(20)15-19(17)21;/h10-11,15H,4-9,12-14,16H2,1-3H3;1H/q+1;/p-1
InChIKeyIVHVNMLJNASKHW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOL IN WATER, ACETONE, ETHANOL, ISOPROPYL ALCOHOL
INSOL IN HEXANE, DIETHYL ETHER
SOL IN HOT BENZENE

Chlorphonium Chloride (CAS 115-78-6): Technical Baseline and Procurement Considerations


Chlorphonium chloride (CAS 115-78-6), a synthetic quaternary phosphonium salt historically marketed as Phosfon D, is an obsolete plant growth regulator that functions as a systemic gibberellin biosynthesis inhibitor by blocking the cyclases copalyl-diphosphate synthase and ent-kaurene synthase in the early steps of gibberellin metabolism [1]. It is characterized by its high aqueous solubility (logP 6.16 [2]), non-volatile nature (vapor pressure 7E-07 mm Hg [3]), and very persistent behavior in soil systems, with a Henry's law solubility constant (Hscp) of 2.8×10⁷ mol/(m³ Pa) at 293 K [4]. The compound exhibits moderate mammalian toxicity (rat oral LD50 210 mg/kg; rabbit dermal LD50 750 mg/kg [5]) and is classified under CLP as Acute Tox. 3 (H301), Acute Tox. 4 (H312), Skin Irrit. 2 (H315), and Eye Irrit. 2 (H319) [6].

Why Chlorphonium Chloride Cannot Be Freely Substituted with Other Onium-Type Gibberellin Inhibitors


Within the class of onium-type plant growth retardants, compounds such as chlormequat chloride, mepiquat chloride, and AMO-1618 share a common early-step target in gibberellin biosynthesis (copalyl-diphosphate synthase and ent-kaurene synthase) [1]. However, profound differences in potency, species-specific efficacy, and associated phenotypic outcomes preclude generic substitution. For instance, chlorphonium chloride consistently demonstrates lower potency than triazoles like paclobutrazol and ancymidol in dwarfing chrysanthemums, yet exhibits a distinct delay in flowering (2–4 days greater than ancymidol and daminozide) and shows negligible activity in lily dwarfing compared to ancymidol, which inhibits stem growth 5000-fold more effectively than chlormequat chloride [2] [3]. Furthermore, its biological activity in fungal GA inhibition assays is characterized as 'low' relative to other onium compounds and tetcyclacis, and unlike chlormequat chloride and mepiquat chloride, chlorphonium chloride is now obsolete with no EU regulatory approval under EC 1107/2009, making its procurement a matter of historical or specialized comparative study rather than routine agricultural use [4] [5].

Chlorphonium Chloride: Head-to-Head Comparative Potency and Efficacy Data Against Key Analogs


Comparative Dwarfing Potency in Chrysanthemum: Paclobutrazol vs. Chlorphonium Chloride

In pot chrysanthemum (Chrysanthemum morifolium 'Bright Golden Anne'), the concentration of paclobutrazol required to achieve effective stem extension control (30–50 mg a.i. L⁻¹) was substantially lower than that required for chlorphonium chloride applied as a drench [1]. This indicates a significantly higher potency for the triazole paclobutrazol relative to the phosphonium compound chlorphonium chloride in this ornamental species.

Plant Growth Regulation Ornamental Horticulture Gibberellin Biosynthesis Inhibition

Quantified Delay in Flowering Time: Chlorphonium Chloride vs. Ancymidol and Daminozide in Chrysanthemum

While chlorphonium chloride effectively reduced plant height, it consistently caused a greater delay in flowering compared to ancymidol and daminozide. Specifically, the delay in flowering for chlorphonium chloride and piproctanyl bromide was 2–4 days greater than that observed with ancymidol and daminozide [1].

Floriculture Phenology Growth Retardant Comparison

Comparative Dwarfing Efficacy in Hybrid Lily: Ancymidol vs. Chlorphonium Chloride

In Mid-Century Hybrid lilies ('Enchantment' and 'Joan Evans'), ancymidol was vastly more effective at inhibiting stem growth than chlorphonium chloride. Ancymidol inhibited stem growth more effectively than a 5000-fold greater quantity of chlormequat chloride, and chlorphonium chloride itself had 'little dwarfing effect' [1].

Liliaceae Growth Retardants Comparative Efficacy

Biological Activity Ranking in Fungal Gibberellin Biosynthesis Inhibition

In fungal cultures (Gibberella fujikuroi and Sphaceloma manihoticola), chlorphonium chloride exhibited low biological activity compared to other growth retardants. Tetcyclacis was the most active compound, while the acylcyclohexanediones prohexadione and LAB 198 999 had virtually no activity [1].

Fungal Metabolism Gibberellin Assay Structure-Activity Relationship

Acute Mammalian Toxicity Comparison: Chlorphonium Chloride vs. Chlormequat Chloride

Chlorphonium chloride exhibits moderate acute oral toxicity in rats (LD50 210 mg/kg), while the related onium compound chlormequat chloride has a significantly higher acute oral LD50 (approx. 600 mg/kg), indicating lower acute toxicity for chlormequat [1] [2]. Dermal toxicity data are also available (rabbit LD50 750 mg/kg) [3].

Toxicology Risk Assessment Pesticide Safety

Environmental Persistence: Soil DT50 Comparison

Chlorphonium chloride is characterized as 'very persistent' in soil systems [1], whereas the commonly used onium-type growth regulator chlormequat chloride is reported to have a typical field DT50 of around 32 days (moderately persistent) [2]. This difference in environmental half-life has implications for residue management and regulatory status.

Environmental Fate Persistence Soil Degradation

Chlorphonium Chloride: Targeted Research and Historical Context Applications


Comparative Potency Benchmarking in Ornamental Growth Retardant Screening

Given its well-documented lower potency relative to triazoles (paclobutrazol) and pyrimidines (ancymidol) in chrysanthemum and lily models [1] [2], chlorphonium chloride serves as a valuable 'low-activity' reference standard when screening novel gibberellin biosynthesis inhibitors. Its consistent performance as a baseline comparator in classical studies makes it useful for validating assay sensitivity and establishing relative efficacy scales in horticultural research.

Investigating Species-Specific Responses to Onium-Type GA Inhibitors

Chlorphonium chloride exhibits marked species-dependent efficacy: moderate dwarfing in chrysanthemum versus negligible effect in hybrid lily [2]. This differential response makes it a useful tool for comparative physiological studies aimed at elucidating the mechanisms of gibberellin perception, metabolism, or downstream signaling in diverse ornamental taxa. Researchers can use this compound to probe the basis of selective sensitivity to onium-type growth retardants.

Historical Control in Regulatory and Environmental Fate Studies

As an obsolete plant growth regulator with documented high soil persistence [3] and no current EU approval [4], chlorphonium chloride is relevant as a historical reference compound in studies of legacy pesticide residues, environmental fate modeling, or the development of analytical methods (e.g., HPLC, GC-FPD) [5] [6]. Its inclusion in multi-residue QuEChERS LC-MS/MS methods for grapes [7] underscores its utility as a validation analyte in food safety monitoring.

Structure-Activity Relationship (SAR) Studies of Phosphonium GA Inhibitors

Chlorphonium chloride's quaternary phosphonium structure contrasts with the quaternary ammonium and triazole scaffolds of other GA inhibitors. Its relatively weak activity in fungal and plant assays [8] provides a distinct data point for SAR analyses aimed at optimizing the potency and selectivity of onium-type growth regulators. Procurement for medicinal chemistry or agrochemical discovery programs may be driven by the need to understand how the central phosphonium ion influences target engagement and bioavailability.

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